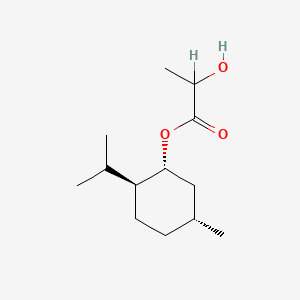![molecular formula C11H9N3O3 B1223639 1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one](/img/structure/B1223639.png)
1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyrano core fused with a triazolone ring, along with a hydroxyethyl side chain. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyrano Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyrano structure.
Introduction of the Triazolone Ring: The triazolone ring is introduced through a series of reactions involving azide intermediates and cyclization steps.
Attachment of the Hydroxyethyl Group: The hydroxyethyl side chain is added via nucleophilic substitution or addition reactions, often using ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyrano or triazolone rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone has been explored for various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s potential bioactivity is of interest in drug discovery, particularly for its interactions with biological targets.
Industry: Its chemical stability and reactivity make it suitable for use in materials science, including the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxyethyl group can enhance solubility and facilitate binding to target sites, while the benzopyrano and triazolone rings contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone can be compared with other similar compounds, such as:
Benzopyran Derivatives: These compounds share the benzopyrano core but may lack the triazolone ring, resulting in different chemical and biological properties.
Triazolone Derivatives: Compounds with the triazolone ring but without the benzopyrano structure may exhibit distinct reactivity and applications.
Hydroxyethyl Substituted Compounds: These compounds feature the hydroxyethyl group but differ in their core structures, leading to variations in solubility and bioactivity.
The uniqueness of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone lies in its combined structural features, which confer a balance of stability, reactivity, and potential bioactivity, making it a versatile compound for various scientific endeavors.
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-6-5-14-10-7-3-1-2-4-8(7)17-11(16)9(10)12-13-14/h1-4,15H,5-6H2 |
Clave InChI |
QZQOQRVWBXBSOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
Solubilidad |
12.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1223556.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)
![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1223565.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)
![N-(3-dibenzofuranyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1223572.png)
![1,2,3,4-Tetrahydroacridine-9-carboxylic acid [2-(3-chloro-4-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223574.png)
![4-[(2-Hydroxyanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1223575.png)
![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)


